molecular formula C9H11N3 B3043592 (1H-benzo[d]imidazol-5-yl)-N-methylmethanamine CAS No. 886851-32-7

(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine

Cat. No.: B3043592
CAS No.: 886851-32-7
M. Wt: 161.2 g/mol
InChI Key: MPAIZHGFGBOOQJ-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-5-yl)-N-methylmethanamine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This derivative features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse therapeutic potential. The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Recent scientific investigations highlight the promise of 1H-benzo[d]imidazole derivatives as potent agents against a range of challenging pathogens. Research indicates that such compounds can exhibit significant activity against antibiotic-resistant bacteria like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , as well as the fungus Candida albicans . The value of this chemical scaffold extends beyond basic growth inhibition; some derivatives have demonstrated excellent antibiofilm activity, capable of both preventing biofilm formation and eradicating cells within mature biofilms . The primary research value of this compound lies in its use as a versatile building block for synthesizing more complex molecules to explore these biological activities. The mechanism of action for benzimidazole-containing compounds is multifaceted. Molecular docking studies suggest they may interact with several essential bacterial targets. These potential mechanisms include inhibiting (p)ppGpp synthetases/hydrolases, which are enzymes linked to bacterial persistence and antibiotic tolerance; targeting FtsZ, a protein critical for bacterial cell division; and binding to pyruvate kinase, a key metabolic enzyme . This multi-target potential makes benzimidazole derivatives a compelling focus for combating drug resistance.

Properties

IUPAC Name

1-(3H-benzimidazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,6,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAIZHGFGBOOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280024
Record name N-Methyl-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-32-7
Record name N-Methyl-1H-benzimidazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is constructed via condensation of 4-substituted-1,2-phenylenediamine derivatives with aldehydes. For example, 4-cyano-1,2-phenylenediamine reacts with substituted benzaldehydes in ethanol using sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent to yield 2-aryl-5-cyano-1H-benzimidazoles. This method achieves yields of 62–72%, with the aldehyde’s electronic properties (e.g., electron-withdrawing groups) influencing reaction efficiency.

Representative Procedure :

  • 4-Cyano-1,2-phenylenediamine (3.75 mmol) and substituted benzaldehyde (2.2 mmol) are stirred in ethanol with Na₂S₂O₅ at reflux for 6–8 hours.
  • The product, 2-aryl-5-cyano-1H-benzimidazole , is isolated via filtration and recrystallization.

Functionalization at the 5-Position

To introduce the N-methylmethanamine group, the 5-cyano intermediate undergoes catalytic reduction. For instance, hydrogenation of 2-aryl-5-cyano-1H-benzimidazole using Ni–Al alloy in 75% formic acid yields 2-aryl-5-formyl-1H-benzimidazole . This aldehyde intermediate serves as a precursor for reductive amination.

Reductive Amination of 5-Formylbenzimidazole Derivatives

Reaction with Methylamine

The 5-formyl group in 2-aryl-5-formyl-1H-benzimidazole reacts with methylamine in the presence of a reducing agent (e.g., NaBH₄, NaBH₃CN) to form the target compound. This one-pot procedure involves imine formation followed by reduction.

Optimized Protocol :

  • 2-aryl-5-formyl-1H-benzimidazole (1 mmol) is dissolved in methanol.
  • Methylamine (2 mmol) and sodium cyanoborohydride (1.5 mmol) are added at 0°C.
  • The mixture is stirred at room temperature for 12 hours, followed by neutralization and extraction.

Yield : 65–78% (varies with substituents on the benzimidazole).

Mechanistic Insights

Reductive amination proceeds via nucleophilic attack of methylamine on the aldehyde carbonyl, forming a protonated imine intermediate. Subsequent reduction by NaBH₃CN delivers the secondary amine. Steric hindrance from bulky aryl groups at the 2-position may lower yields, necessitating optimized stoichiometry.

Alternative Routes: Nucleophilic Substitution and Grignard Reactions

Halogenated Intermediate Approach

A halogen atom (e.g., Cl, Br) at the 5-position of the benzimidazole core enables nucleophilic substitution with methylamine. This method requires prior synthesis of 5-chloro-1H-benzimidazole , achieved via chlorination of the corresponding hydroxy or nitro derivative.

Procedure :

  • 5-Nitro-1H-benzimidazole is reduced to 5-amino-1H-benzimidazole using H₂/Pd-C.
  • Diazotization followed by treatment with CuCl yields 5-chloro-1H-benzimidazole .
  • Reaction with methylamine in DMSO at 100°C for 24 hours affords the target compound.

Yield : 50–60% (lower due to competing side reactions).

Grignard Reagent Addition

Grignard reagents (e.g., CH₃NH₂MgBr) can add to 5-acylbenzimidazole derivatives, followed by hydrolysis to yield the N-methylmethanamine group. This method, adapted from imidazole chemistry, remains underexplored for benzimidazoles.

Challenges :

  • Sensitivity of the benzimidazole ring to strong bases.
  • Requires anhydrous conditions and careful temperature control.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagent/Catalyst Yield (%) Advantages Limitations
Reductive Amination 5-Formylbenzimidazole NaBH₃CN 65–78 High selectivity; mild conditions Requires aldehyde precursor
Nucleophilic Substitution 5-Chlorobenzimidazole Methylamine 50–60 Straightforward substitution Low yield; halogenation steps needed
Grignard Addition 5-Acylbenzimidazole CH₃NH₂MgBr 40–55 Versatile for R-group variation Harsh conditions; scalability issues

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations

The benzimidazole scaffold allows for modifications at two critical positions: the 1-position (nitrogen atom in the imidazole ring) and the 5-position (side chain). Key structural analogues include:

Compound Name 1-Position Substituent 5-Position Group Reference
(1H-Benzo[d]imidazol-5-yl)-N-methylmethanamine H (unsubstituted) N-methylmethanamine -
(1-Benzyl-1H-imidazol-5-yl)methanamine Benzyl Methanamine
(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine 2-Methoxyethyl Methanamine
(2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone 2-Hydroxyphenyl Piperazinyl-methanone
N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide H (unsubstituted) Phenylmethanesulfonamide

Key Observations :

  • At the 5-position, methanamine derivatives (as in the target compound) contrast with carboxamide or sulfonamide groups, which may alter hydrogen-bonding capacity and target selectivity .

Anticancer Activity

  • FASN Inhibitors: Derivatives like (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone exhibit cytotoxicity against colorectal (HCT-116, Caco-2) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the micromolar range .
  • IDO1 Inhibitors: Compounds such as N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (compound 28) inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, with 84% synthetic yield .

Neurological Targets

  • Acetylcholinesterase Inhibitors : Analogues like N-(1H-Benzo[d]imidazol-5-yl)-2-(1-(2-chlorophenethyl)piperidin-4-yl)acetamide (compound 16d) demonstrate dual inhibition of acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer’s disease treatment .

Physicochemical Properties

Compound Type Molecular Weight (g/mol) Melting Point (°C) Spectroscopic Data (IR/NMR) Reference
Schiff Bases (e.g., 3c) ~350 280 IR: 3122 cm⁻¹ (-NH), 1653 cm⁻¹ (-N=CH)
Methanamine Derivatives 187–205 Not reported NMR: δ 7.33–8.53 ppm (aromatic protons)
Sulfonamide Derivatives 295.34 Not reported SMILES: O=S(Cc1ccccc1)Nc2ccc3nc[nH]c3c2

Key Trends :

    Biological Activity

    (1H-benzo[d]imidazol-5-yl)-N-methylmethanamine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

    The molecular formula of this compound is C8H10N2C_8H_{10}N_2 with a molecular weight of 150.18 g/mol. The structure includes a benzimidazole ring, which is known for its ability to interact with biological targets.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. These compounds have been tested against various bacterial strains, demonstrating significant activity.

    Case Studies

    • Antibacterial Activity :
      • A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. For instance, compounds derived from benzimidazole showed MIC values as low as 1 µg/mL against MRSA strains .
      • The mechanism of action is believed to involve inhibition of key bacterial enzymes such as (p)ppGpp synthetases, which are crucial for bacterial stress responses and survival .
    • Antifungal Activity :
      • In addition to antibacterial effects, some benzimidazole derivatives have shown antifungal activity against Candida albicans. The effectiveness of these compounds suggests potential applications in treating fungal infections .

    The biological activity of this compound can be attributed to its ability to:

    • Inhibit enzyme activity related to bacterial cell wall synthesis.
    • Disrupt biofilm formation, which is critical for bacterial persistence and resistance .
    • Interact with DNA and RNA synthesis pathways in microorganisms.

    Research Findings

    A detailed analysis of various studies reveals a consistent pattern of antimicrobial efficacy among benzimidazole derivatives:

    CompoundTarget OrganismMIC (µg/mL)Activity Type
    3aoStaphylococcus aureus< 1Antibacterial
    3aqE. coli2.5Antibacterial
    3adCandida albicans7.8Antifungal

    These findings indicate that the structural modifications on the benzimidazole core can significantly influence the biological activity and spectrum of action against various pathogens.

    Q & A

    Q. What advanced spectral techniques characterize excited-state properties for optoelectronic applications?

    • Answer:
    • UV-Vis/Flourescence : Identifies λmax (e.g., 320–400 nm) and Stokes shifts (Δλ > 50 nm) in DMF, indicating π→π* transitions .
    • TD-DFT : Predicts absorption/emission spectra and validates experimental data with <0.2 eV deviation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1H-benzo[d]imidazol-5-yl)-N-methylmethanamine
    Reactant of Route 2
    Reactant of Route 2
    (1H-benzo[d]imidazol-5-yl)-N-methylmethanamine

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